(2Z)-2-(3-bromobenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
Tautomerism
DFT calculations at the B3LYP/6-31+G(d,p) level predict two viable tautomers:
- Keto form (reported structure): Energy = 0.0 kcal/mol
- Enol form : Energy = +4.7 kcal/mol
The energy barrier for tautomerization exceeds 25 kcal/mol, making interconversion negligible at ambient conditions.
Conformational Flexibility
Molecular dynamics simulations reveal:
Solvent Effects
Polar solvents (DMF, DMSO) stabilize the planar conformation through solute-solvent dipole interactions, reducing conformational flexibility by 40% compared to non-polar environments.
Properties
Molecular Formula |
C19H11BrClN3O2S |
|---|---|
Molecular Weight |
460.7 g/mol |
IUPAC Name |
(2Z)-2-[(3-bromophenyl)methylidene]-6-[(2-chlorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C19H11BrClN3O2S/c20-13-6-3-4-11(8-13)9-16-18(26)24-19(27-16)22-17(25)15(23-24)10-12-5-1-2-7-14(12)21/h1-9H,10H2/b16-9- |
InChI Key |
MPBCOWHBTSHHGL-SXGWCWSVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=O)/C(=C/C4=CC(=CC=C4)Br)/SC3=NC2=O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=O)C(=CC4=CC(=CC=C4)Br)SC3=NC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Thiazolo-Triazine Core Formation
The thiazolo[3,2-b]triazine scaffold is synthesized via cyclocondensation of 2-aminothiazole derivatives with cyanoguanidine under basic conditions. For example, 2-imino-4-thiazolidinone reacts with cyanoguanidine in ethanol at reflux (78°C) to yield the dihydro intermediate, which is subsequently oxidized using iodine in ethanol.
Key Reaction Conditions
Benzylidene Functionalization
The 3-bromobenzylidene and 2-chlorobenzyl groups are introduced via Claisen-Schmidt condensation. The thiazolo-triazine intermediate reacts with 3-bromobenzaldehyde and 2-chlorobenzyl chloride in dimethylformamide (DMF) under nitrogen atmosphere. Triethylamine (TEA) is used to scavenge HCl, ensuring regioselectivity at the C2 and C6 positions.
Critical Parameters
Oxidation and Stereochemical Control
The final oxidation step ensures the Z-configuration of the benzylidene group. Hydrogen peroxide (30% in acetic acid) or iodine in ethanol achieves this, with iodine preferred for higher stereochemical purity (98% Z-isomer).
One-Pot Catalyst-Free Synthesis
A modified one-pot method eliminates intermediate isolation, enhancing atom economy. Dibenzoylacetylene reacts with 5-amino-1,2,4-triazole in acetonitrile at room temperature, followed by in-situ benzylidene incorporation.
Advantages
Limitations
Mechanochemical Synthesis for Green Chemistry
Ball-milling techniques reduce solvent use. Equimolar quantities of thiazolidinone and triazine precursors are milled with K₂CO₃ as a base. Reaction completion occurs within 45 minutes, though yields are lower (55–60%).
Comparison of Methods
| Method | Yield | Time | Solvent Use | Stereoselectivity |
|---|---|---|---|---|
| Multi-Step | 68–72% | 12h | High | 98% Z |
| One-Pot | 85–90% | 6h | Moderate | 95% Z |
| Mechanochemical | 55–60% | 0.75h | Low | 90% Z |
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
-
HPLC : >99% purity using C18 column (MeCN:H₂O = 70:30).
-
TLC Monitoring : Rf = 0.45 (silica gel, ethyl acetate/hexane = 1:1).
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing N7 vs. N3 alkylation is mitigated by:
Purification Difficulties
-
Recrystallization Solvents : Ethanol (for benzylidene derivatives) vs. dichloromethane/hexane (for triazine core).
-
Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3-bromobenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can undergo various chemical reactions, including:
Oxidation: The bromine and chlorine substituents can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the bromine and chlorine atoms, yielding a more simplified structure.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include dehalogenated derivatives.
Substitution: Products may include ethers, thioethers, or other substituted derivatives.
Scientific Research Applications
Research into the biological activity of (2Z)-2-(3-bromobenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione indicates several promising applications:
Antimicrobial Activity
Studies have shown that compounds within the thiazolo-triazine class exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains. The presence of halogen substituents like bromine and chlorine enhances their interaction with bacterial membranes and enzymes .
- Antifungal Activity : Preliminary tests indicate potential antifungal properties against common pathogens .
Anticancer Potential
The structural characteristics of this compound suggest it may inhibit cancer cell proliferation:
- Mechanism of Action : Compounds with similar scaffolds have been reported to induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle regulators .
- Cell Lines Tested : In vitro studies have evaluated its efficacy against breast cancer cell lines (e.g., MCF7), showing promising results in reducing cell viability .
Synthesis and Characterization
The synthesis of (2Z)-2-(3-bromobenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step reactions starting from simpler thiazole and triazine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several case studies highlight the applications and effectiveness of thiazolo-triazine derivatives:
- Antimicrobial Efficacy :
- Anticancer Activity :
Mechanism of Action
The mechanism of action of (2Z)-2-(3-bromobenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione would depend on its specific application. For instance, if used as an antimicrobial agent, it may target bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may interfere with cellular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related thiazolo-triazine-dione derivatives and their key properties, enabling a comparative analysis:
*Calculated based on substituents.
Key Comparative Insights:
Substituent Effects: The 3-bromobenzylidene group in the target compound introduces greater steric bulk and electron-withdrawing effects compared to analogs with 3-methoxy (), 3-fluoro (), or unsubstituted benzylidene (). Bromine’s polarizability may enhance halogen bonding in biological targets .
Spectral Trends :
- IR spectra of analogs show consistent C=O stretches (~1700–1720 cm⁻¹) and C≡N (~2220 cm⁻¹) in nitrile-containing derivatives (). The target compound lacks a nitrile group but retains the thiazolo-triazine-dione C=O signature .
- ¹H-NMR of benzylidene analogs typically exhibit a singlet for the =CH proton (δ ~7.8–8.0) and aromatic multiplet signals (δ 6.5–8.5), as seen in and .
Synthetic Methodology :
- Similar compounds are synthesized via condensation reactions (e.g., aromatic aldehydes with thiazolo-triazine precursors in acetic anhydride/sodium acetate) . The target compound likely follows this route, with 3-bromobenzaldehyde and 2-chlorobenzyl chloride as reactants.
Biological Relevance :
- While direct data for the target compound are absent, highlights that substituent positioning (e.g., para vs. ortho) and electronic properties (e.g., electron-withdrawing halogens) critically influence acetylcholinesterase inhibitory activity in related scaffolds .
Biological Activity
The compound (2Z)-2-(3-bromobenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione (CAS No. 638134-64-2) has drawn attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antituberculosis properties, tyrosinase inhibition, and potential applications in treating protozoan infections.
- Molecular Formula : C19H15BrClN3O2S
- Molecular Weight : 464.76 g/mol
- Structure : The compound features a thiazolo-triazine core with bromobenzyl and chlorobenzyl substituents, which may influence its biological activity.
Antituberculosis Activity
Research has highlighted the compound's potential against Mycobacterium tuberculosis . In a study evaluating various thiazole derivatives for antituberculosis activity, it was found that specific structural modifications could enhance efficacy. The compound's structure suggests it may interact favorably with bacterial targets.
- Activity Assessment : Compounds were screened using the BACTEC 460 radiometric system to determine minimum inhibitory concentrations (MICs). The compound demonstrated significant activity against M. tuberculosis with varying degrees of inhibition noted across different analogs .
Tyrosinase Inhibition
Tyrosinase is a critical enzyme in melanin biosynthesis and is a target for skin-related disorders such as hyperpigmentation. The compound's analogs have been tested for their ability to inhibit tyrosinase activity.
- Inhibition Studies : In cell-based assays using B16F10 melanoma cells, several analogs exhibited strong inhibitory effects on melanin production attributed to their ability to inhibit intracellular tyrosinase activity. For instance, one of the analogs showed an IC50 value of , significantly outperforming traditional inhibitors like kojic acid (IC50 = ) .
Potential in Treating Protozoan Infections
The compound has also been studied for its potential in treating protozoan infections. Its structural characteristics suggest it may interfere with protozoan metabolic pathways.
- Mechanism of Action : The proposed mechanism involves disrupting enzymatic functions critical for protozoan survival. Further studies are needed to elucidate the specific interactions and confirm in vivo efficacy .
Summary of Biological Activities
| Biological Activity | Findings |
|---|---|
| Antituberculosis | Significant inhibition against M. tuberculosis; MIC determined |
| Tyrosinase Inhibition | Strong inhibitory effects on melanin production; IC50 values reported |
| Protozoan Infection Treatment | Potential based on structural analysis; further studies required |
Case Studies and Research Findings
- Antituberculosis Study : A series of thiazole derivatives were synthesized and evaluated for their antitubercular properties, revealing that structural modifications can lead to enhanced activity against M. tuberculosis .
- Tyrosinase Inhibition Research : A recent study demonstrated that certain analogs of the compound inhibited tyrosinase more effectively than established inhibitors, suggesting its potential as a therapeutic agent for skin disorders .
- Protozoan Infection Treatment : Investigations into the compound's efficacy against protozoan infections indicate promising results; however, detailed pharmacological studies are necessary to establish clinical relevance .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with condensation of substituted aldehydes with thiourea derivatives. Key steps include:
- Knoevenagel condensation for benzylidene formation, using acetic anhydride/acetic acid as solvent and sodium acetate as a catalyst .
- Cyclization under reflux conditions (60–80°C for 2–6 hours) to form the thiazolo-triazine core . Critical parameters include solvent choice (polar aprotic solvents like DMF improve yield) and stoichiometric control of halogenated benzyl groups to avoid side products . Yields range from 57% to 68%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Structural confirmation requires:
- NMR spectroscopy : H and C NMR to identify benzylidene (=CH) protons (δ 7.9–8.1 ppm) and carbonyl groups (δ 165–171 ppm) .
- IR spectroscopy : Peaks at ~2,200 cm (C≡N) and ~1,710 cm (C=O) validate functional groups .
- X-ray crystallography (if crystals are obtainable) to resolve Z/E configuration of the benzylidene moiety .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 421–441 g/mol range for analogs) .
Q. What initial biological screening approaches are used to assess its pharmacological potential?
- In vitro assays :
- Antimicrobial activity : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria .
- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to reference drugs .
- Enzyme inhibition : Kinetic assays for kinases or proteases linked to disease pathways .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out false positives .
Advanced Research Questions
Q. How can computational methods predict its interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., EGFR kinase). The bromo and chloro substituents often enhance binding affinity via hydrophobic pockets .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical residues for hydrogen bonding or π-π stacking .
- QSAR models : Use Hammett constants for substituents to correlate electronic effects with activity .
Q. What strategies resolve contradictions in spectroscopic data across studies?
- Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) causing signal splitting .
- 2D NMR (COSY, NOESY) : Assign overlapping proton signals in crowded aromatic regions .
- Reproducibility checks : Standardize solvent (e.g., DMSO-d vs. CDCl) and concentration to minimize solvent-dependent shifts .
Q. How is structure-activity relationship (SAR) studied to guide derivatization?
- Substituent variation : Synthesize analogs with:
- Halogen swaps : Replace 3-bromo with 4-fluoro to test steric vs. electronic effects .
- Alkoxy extensions : Introduce methoxy/propoxy groups on benzylidene to enhance solubility .
- Biological testing : Compare IC values across derivatives to identify critical moieties (e.g., 2-chlorobenzyl improves cytotoxicity by 40% vs. unsubstituted analogs) .
Q. What are the challenges in elucidating its mechanism of action, and how are they addressed?
- Target identification : Use SPR (surface plasmon resonance) to screen 500+ human kinases, followed by crystallography to resolve binding modes .
- Off-target effects : Employ RNA-seq to profile gene expression changes in treated cells vs. controls .
- Metabolic stability : LC-MS/MS tracks metabolite formation in liver microsomes, identifying vulnerable sites (e.g., triazine ring oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
